molecular formula C16H12O4 B7949436 4-[2-(4-Carboxyphenyl)ethenyl]benzoic acid

4-[2-(4-Carboxyphenyl)ethenyl]benzoic acid

Cat. No. B7949436
M. Wt: 268.26 g/mol
InChI Key: SBBQDUFLZGOASY-UHFFFAOYSA-N
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Patent
US05470998

Procedure details

It also is known to heat a stoichiometric excess of p-toluic acid with sulfur at 265° C. at a pressure of about 5.5 bars absolute in the presence of nitrogen to obtain 4,4'-stilbenedicarboxylic acid in a 34% yield based on the amount of sulfur used. A known method for synthesizing dimethyl 4,4'-stilbenedicarboxylate comprises the steps of (1) contacting methyl p-formylbenzoate with hydrogen sulfide at 0° C. in the presence of hydrochloric acid to produce a cyclic trisulfide compound and (2) heating the cyclic trisulfide compound at 220° to 260° C. in the presence of copper and diphenyl ether. Dimethyl 4,4'-stilbenedicarboxylate is obtained in an overall yield, based on the methyl p-formylbenzoate starting material, of 37.5%. Both of these methods, like the process of U.S. Pat. No. 2,677,703, produce hydrogen sulfide and, thus, require special equipment to treat the process effluent. These processes require the use of special, dedicated equipment and are not well suited for use in general purpose equipment. Additional methods for preparing stilbene compounds are described by K. B. Becker, Synthesis of Stilbenes, Synthesis, May 1983, 341-368 and U.S. Pat. No. 5,113,010.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[CH:6][CH:7]=1.[S]>>[C:2]1([CH:1]=[CH:1][C:2]2[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][CH:3]=2)[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1 |^3:10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C(=O)O)C=CC1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05470998

Procedure details

It also is known to heat a stoichiometric excess of p-toluic acid with sulfur at 265° C. at a pressure of about 5.5 bars absolute in the presence of nitrogen to obtain 4,4'-stilbenedicarboxylic acid in a 34% yield based on the amount of sulfur used. A known method for synthesizing dimethyl 4,4'-stilbenedicarboxylate comprises the steps of (1) contacting methyl p-formylbenzoate with hydrogen sulfide at 0° C. in the presence of hydrochloric acid to produce a cyclic trisulfide compound and (2) heating the cyclic trisulfide compound at 220° to 260° C. in the presence of copper and diphenyl ether. Dimethyl 4,4'-stilbenedicarboxylate is obtained in an overall yield, based on the methyl p-formylbenzoate starting material, of 37.5%. Both of these methods, like the process of U.S. Pat. No. 2,677,703, produce hydrogen sulfide and, thus, require special equipment to treat the process effluent. These processes require the use of special, dedicated equipment and are not well suited for use in general purpose equipment. Additional methods for preparing stilbene compounds are described by K. B. Becker, Synthesis of Stilbenes, Synthesis, May 1983, 341-368 and U.S. Pat. No. 5,113,010.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[CH:6][CH:7]=1.[S]>>[C:2]1([CH:1]=[CH:1][C:2]2[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][CH:3]=2)[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1 |^3:10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C(=O)O)C=CC1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.